molecular formula C10H14BrNS B1524762 1-((4-Bromothiophen-2-yl)methyl)piperidine CAS No. 1249047-09-3

1-((4-Bromothiophen-2-yl)methyl)piperidine

Cat. No.: B1524762
CAS No.: 1249047-09-3
M. Wt: 260.2 g/mol
InChI Key: IXLJUIFGMRWSPM-UHFFFAOYSA-N
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Description

“1-((4-Bromothiophen-2-yl)methyl)piperidine” is a chemical compound with the CAS Number: 1249047-09-3 . It has a molecular weight of 261.21 . The IUPAC name for this compound is 1-((4-bromo-1H-1lambda3-thiophen-2-yl)methyl)piperidine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8,13H,1-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 261.21 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Molecular Interaction and Structure-Activity Relationship

  • The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide shows potent selective activity for the CB1 cannabinoid receptor. Its structure-activity relationship, including conformational analysis, has been explored, contributing to the development of pharmacophore models and 3D-QSAR models for the CB1 receptor ligands, offering insights into the binding interactions and the role of different molecular conformations (Shim et al., 2002).
  • Sulfonyl hydrazone scaffold and piperidine rings are crucial in medicinal chemistry. The synthesis of novel series of sulfonyl hydrazone with piperidine derivatives demonstrated significant antioxidant capacity and anticholinesterase activity, highlighting their potential as therapeutic agents. Their electronic and structural characteristics were explored, offering insights into their molecular-level understanding and structure-activity relationship (Karaman et al., 2016).

Analytical Characterization and Crystallography

  • The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized and characterized through spectroscopic techniques. Its structure was determined by X-ray crystallography, revealing a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom. This contributes to the understanding of molecular structures in this chemical class (Girish et al., 2008).
  • In another study, the crystal structures of two potential chemotherapeutic agents, namely 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate and 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, were analyzed. The crystallographic analysis and docking studies indicated their potential as chemotherapeutic agents, with different molecular conformations and intermolecular interactions observed (Al-Mutairi et al., 2021).

Corrosion Inhibition

  • The adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron were studied using quantum chemical calculations and molecular dynamics simulations. The study revealed the molecular interactions and inhibition efficiencies of these derivatives, contributing to the understanding of corrosion processes and the development of effective corrosion inhibitors (Kaya et al., 2016).

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLJUIFGMRWSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704862
Record name 1-[(4-Bromothiophen-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249047-09-3
Record name 1-[(4-Bromothiophen-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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